molecular formula C22H15FN2O3 B5029350 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5029350
M. Wt: 374.4 g/mol
InChI Key: FQMDECHUGXFJEX-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBNP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act through multiple pathways. 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of various enzymes such as topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the activity of various signaling pathways such as the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce oxidative stress and inflammation, which are known to contribute to the progression of these disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high potency and specificity towards its target enzymes and signaling pathways. However, one of the limitations of using 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility, which can make it difficult to administer in vivo. In addition, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Finally, more clinical trials are needed to evaluate the safety and efficacy of 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in humans.

Synthesis Methods

1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 4-fluorobenzylamine with 2,4,6-trioxo-5-naphthalen-1-ylidenepentanedioic acid in the presence of an acid catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.

Scientific Research Applications

1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

(5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-17-10-8-14(9-11-17)13-25-21(27)19(20(26)24-22(25)28)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H,24,26,28)/b19-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMDECHUGXFJEX-UNOMPAQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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